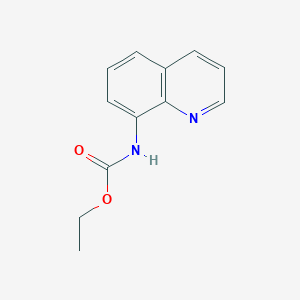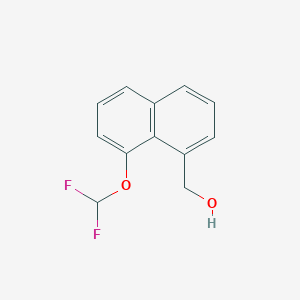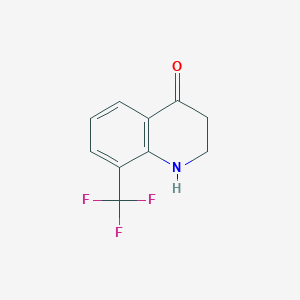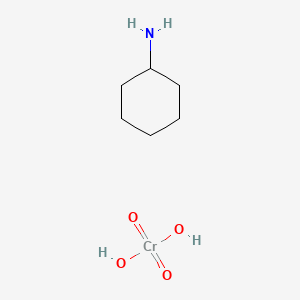
2-Ethoxy-3-hydroxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features an ethoxy group at the second position and a hydroxyl group at the third position on the naphthalene-1,4-dione core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst .
Industrial Production Methods
Industrial production methods for hydroxy-substituted naphthalene-1,4-dione derivatives often involve three-component condensation reactions. These reactions typically use aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione as starting materials, with catalysts such as DBU, InCl3, or nano-copper (II) oxide .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The ethoxy and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phenylphosphinic acid, aromatic aldehydes, and amines. Reaction conditions often involve ambient temperature and the use of water as a solvent .
Major Products
Major products formed from these reactions include various naphthoquinone derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-hydroxynaphthalene-1,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione involves its redox-active properties. Quinones, including this compound, can generate oxidative damage in intracellular macromolecules such as lipids, proteins, and DNA. This oxidative stress can lead to various biological effects, including cell proliferation, apoptosis, or necrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxynaphthalene-1,4-dione:
2,3-Dimethoxynaphthalene-1,4-dione: This compound is a redox-cycling agent that induces intracellular superoxide anion formation.
Uniqueness
2-Ethoxy-3-hydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H10O4 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
2-ethoxy-3-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-12-10(14)8-6-4-3-5-7(8)9(13)11(12)15/h3-6,15H,2H2,1H3 |
InChI-Schlüssel |
HYBPDYOUVYBYAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=O)C2=CC=CC=C2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)





